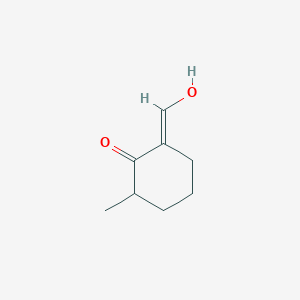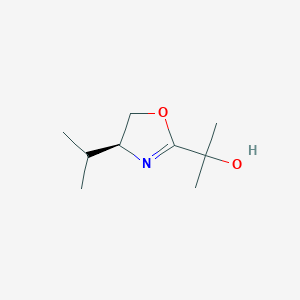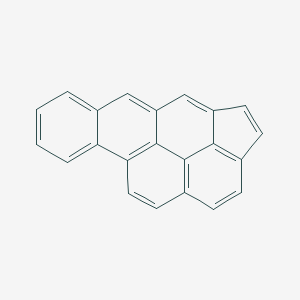
Dibenzo(k,mno)acephenanthrylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(k,mno)acephenanthrylene, commonly known as dibenzo[a,l]pyrene (DB[a,l]P), is a polycyclic aromatic hydrocarbon (PAH) that is formed during incomplete combustion of organic materials. DB[a,l]P is a potent carcinogen and mutagen that has been linked to various types of cancer, including lung, skin, and liver cancer. In
Mecanismo De Acción
DB[a,l]P exerts its carcinogenic and mutagenic effects by forming DNA adducts that can cause mutations and chromosomal aberrations. DB[a,l]P is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage. The formation of DNA adducts can lead to mutations and chromosomal aberrations that can result in the development of cancer.
Efectos Bioquímicos Y Fisiológicos
DB[a,l]P has been shown to cause oxidative stress, inflammation, and DNA damage in various cell types. It has been linked to the development of lung, skin, and liver cancer. DB[a,l]P exposure has also been associated with respiratory and cardiovascular diseases, reproductive and developmental abnormalities, and immune system dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DB[a,l]P is a potent carcinogen and mutagen that can be used as a model compound to study the mechanisms of Dibenzo(k,mno)acephenanthrylene-induced carcinogenesis. It can also be used to develop strategies for cancer prevention and treatment. However, DB[a,l]P is a highly toxic compound that requires careful handling and disposal. Its use in lab experiments requires strict safety measures to prevent exposure and contamination.
Direcciones Futuras
Future research on DB[a,l]P should focus on developing more efficient and safer methods for its synthesis and extraction. The mechanisms of DB[a,l]P-induced carcinogenesis should be further elucidated to develop more effective strategies for cancer prevention and treatment. The role of DB[a,l]P in the development of other diseases such as respiratory and cardiovascular diseases, reproductive and developmental abnormalities, and immune system dysfunction should be investigated. The development of biomarkers for DB[a,l]P exposure and toxicity should also be explored to facilitate risk assessment and management.
Métodos De Síntesis
DB[a,l]P is synthesized through the incomplete combustion of organic materials such as coal, gasoline, diesel, and tobacco. It is also formed during the cooking of meat and fish at high temperatures. DB[a,l]P can be extracted from environmental samples such as soil, air, and water using various methods such as liquid-liquid extraction, solid-phase extraction, and supercritical fluid extraction.
Aplicaciones Científicas De Investigación
DB[a,l]P has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to cause DNA damage, oxidative stress, and inflammation, which can lead to the development of cancer. DB[a,l]P has been used as a model compound to study the mechanisms of Dibenzo(k,mno)acephenanthrylene-induced carcinogenesis and to develop strategies for cancer prevention and treatment.
Propiedades
Número CAS |
153043-81-3 |
|---|---|
Nombre del producto |
Dibenzo(k,mno)acephenanthrylene |
Fórmula molecular |
C22H12 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
hexacyclo[16.3.1.03,8.09,21.012,20.015,19]docosa-1,3,5,7,9(21),10,12(20),13,15(19),16,18(22)-undecaene |
InChI |
InChI=1S/C22H12/c1-2-4-18-15(3-1)11-17-12-16-8-7-13-5-6-14-9-10-19(18)21(17)22(14)20(13)16/h1-12H |
Clave InChI |
ZQOKWDDQILAIHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |
Otros números CAS |
153043-81-3 |
Sinónimos |
CP(3,4)B(a)P dibenzo(k,mno)acephenanthrylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



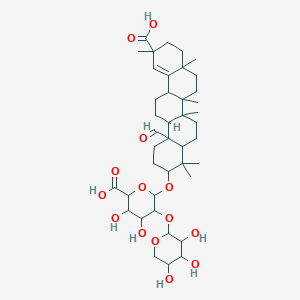
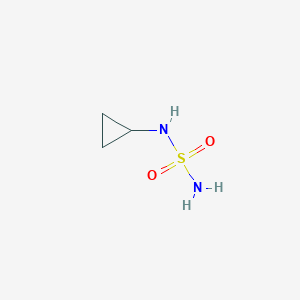
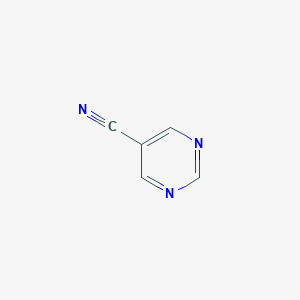
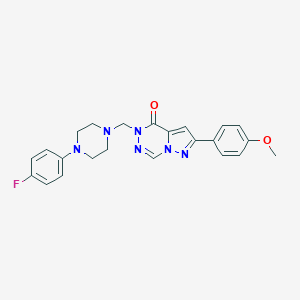
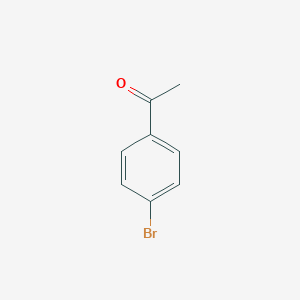
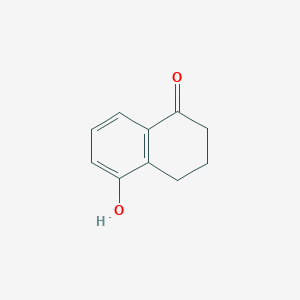
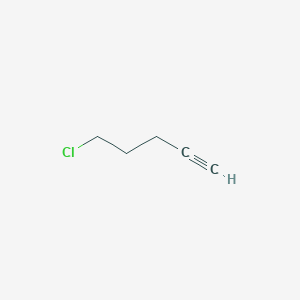
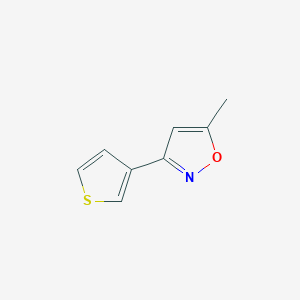
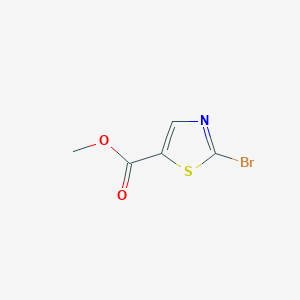
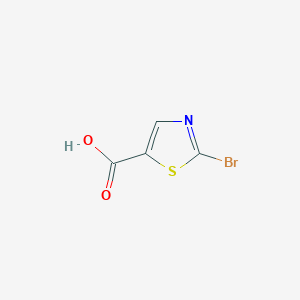
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

